molecular formula C9H10O3S B12097923 Methyl 2-mercapto-6-methoxybenzoate

Methyl 2-mercapto-6-methoxybenzoate

Cat. No.: B12097923
M. Wt: 198.24 g/mol
InChI Key: BWAAPTKXKMPFAV-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-6-methoxybenzoate is an organic compound with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol . It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 6-position and a mercapto group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-mercapto-6-methoxybenzoate can be synthesized through the esterification of 2-mercapto-6-methoxybenzoic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-6-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-mercapto-6-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-mercapto-6-methoxybenzoate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-mercapto-6-methoxybenzoate is unique due to the presence of both methoxy and mercapto groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-mercapto-6-methoxybenzoate is a compound of significant interest in biological research due to its unique structural features, which include both a mercapto group and a methoxy group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C10H12O3S
  • Molecular Weight : 224.27 g/mol

The presence of the mercapto group (SH-SH) allows for redox reactions, while the methoxy group (OCH3-OCH_3) can enhance solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that may alter protein function. Additionally, the methoxy group can participate in hydrogen bonding, enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This is largely due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Microorganism Activity
Staphylococcus aureusSignificant inhibition observed
Escherichia coliModerate inhibition
Candida albicansAntifungal activity noted

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making it a candidate for further research in treating inflammatory diseases .

Antioxidant Activity

The mercapto group contributes to antioxidant activity by neutralizing reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on this compound highlighted its efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential as a therapeutic agent in treating infections caused by resistant strains .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema and pro-inflammatory cytokine levels. This suggests that the compound may modulate immune responses effectively .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound exhibited a dose-dependent scavenging effect, supporting its potential role as an antioxidant agent.

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to highlight its unique properties:

Compound Name Key Features Biological Activity
Methyl 2-methoxybenzoateLacks mercapto groupLimited reactivity
Methyl salicylate (2-hydroxy)Contains hydroxyl groupAnti-inflammatory and analgesic
Ethyl 2-mercapto-5-methoxybenzoateSimilar structure but different positionAntimicrobial and antioxidant properties

The dual functionality of this compound makes it particularly valuable in both research and potential therapeutic applications.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 2-methoxy-6-sulfanylbenzoate

InChI

InChI=1S/C9H10O3S/c1-11-6-4-3-5-7(13)8(6)9(10)12-2/h3-5,13H,1-2H3

InChI Key

BWAAPTKXKMPFAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S)C(=O)OC

Origin of Product

United States

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